molecular formula C16H24O3 B8424977 Ethyl 2-cyclohexyl-2-hydroxy-phenylacetate

Ethyl 2-cyclohexyl-2-hydroxy-phenylacetate

Cat. No. B8424977
M. Wt: 264.36 g/mol
InChI Key: AAZKYJZMFIGXJV-UHFFFAOYSA-N
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Patent
US06060485

Procedure details

A solution of Grignard reagent prepared from cyclopentyl bromide (66 g) and magnesium (9 g) in absolute ether (240 ml) was added dropwise to a solution of ethyl phenylglyoxylate (30 g) in absolute ether (100 ml) at gently refluxing temperature. After the addition was completed, the reaction mixture was refluxed for 2 hours. The mixture was added to ice water (200 ml) and 10% diluted sulfuric acid (200 ml). The ether layer was separated from the reaction mixture, and then the aqueous layer was extracted with ether. The combined extracts were washed with water and dried over anhydrous sodium sulfate. The solvent was removed under pressure. The residue was vacuum distilled to obtain the title compound (23.5 g, 53.3%) as a pale yellow oil: bp 148 to 150° C. (6.5 mmHg).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
53.3%

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)C[CH2:4][CH2:3][CH2:2]1.[Mg].[C:8]1([C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(=O)(=O)(O)[OH:22].CCO[CH2:29][CH3:30]>>[CH:30]1([C:9]2([OH:22])[CH:10]=[CH:11][CH:12]=[CH:13][CH:8]2[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:29][CH2:4][CH2:3][CH2:2][CH2:1]1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
66 g
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
240 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at gently refluxing temperature
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ether layer was separated from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under pressure
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1(C(C=CC=C1)CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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